molecular formula C33H37NO17 B562167 4-Nitrophenyl 2-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-4,6-O-benzylidene-b-D-glucopyranoside CAS No. 26255-68-5

4-Nitrophenyl 2-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-4,6-O-benzylidene-b-D-glucopyranoside

Cat. No.: B562167
CAS No.: 26255-68-5
M. Wt: 719.649
InChI Key: APYFCGBWFSVXEH-PSKLNEOYSA-N
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Description

4-Nitrophenyl 2-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-4,6-O-benzylidene-b-D-glucopyranoside is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the protection of the hydroxyl groups on the glucopyranosyl moiety. The reaction conditions often require the use of strong acids or bases, and the reactions are usually carried out under anhydrous conditions to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. The use of catalysts and optimized reaction conditions helps to increase the yield and purity of the final product. Continuous flow chemistry techniques can also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Substitution reactions often involve the use of nucleophiles or electrophiles, depending on the specific functional groups present in the compound.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further purified and characterized using various analytical techniques.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound is utilized as a probe to study carbohydrate-protein interactions. Its ability to bind to specific enzymes and receptors makes it a useful tool in understanding biological processes.

Medicine: In the field of medicine, this compound has shown potential as a therapeutic agent. Its pharmacological properties have been investigated for the treatment of various diseases, including cancer and viral infections.

Industry: In industry, this compound is used in the development of new materials and products. Its chemical stability and reactivity make it suitable for applications in coatings, adhesives, and other industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The nitrophenyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can modulate biological processes and lead to therapeutic effects.

Comparison with Similar Compounds

  • 4-Nitrophenyl 2-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-b-D-glucopyranoside

  • 4-Nitrophenyl 2-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-b-D-glucopyranoside (CAS 26255-69-6)

Uniqueness: This compound is unique due to its specific structural features, such as the presence of the benzylidene group and the acetylated glucopyranosyl moiety

Properties

IUPAC Name

[(2R,3R,4S,5R,6S)-6-[[(4aR,6S,7R,8S,8aS)-8-hydroxy-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H37NO17/c1-16(35)42-14-24-27(44-17(2)36)29(45-18(3)37)30(46-19(4)38)33(49-24)51-28-25(39)26-23(15-43-31(50-26)20-8-6-5-7-9-20)48-32(28)47-22-12-10-21(11-13-22)34(40)41/h5-13,23-33,39H,14-15H2,1-4H3/t23-,24-,25+,26-,27-,28-,29+,30-,31?,32-,33+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYFCGBWFSVXEH-PSKLNEOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(C3C(COC(O3)C4=CC=CC=C4)OC2OC5=CC=C(C=C5)[N+](=O)[O-])O)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]3[C@@H](COC(O3)C4=CC=CC=C4)O[C@H]2OC5=CC=C(C=C5)[N+](=O)[O-])O)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H37NO17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90745392
Record name 4-Nitrophenyl 4,6-O-benzylidene-2-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

719.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26255-68-5
Record name 4-Nitrophenyl 4,6-O-benzylidene-2-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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